molecular formula C23H26N4O B3850078 1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide

1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B3850078
M. Wt: 374.5 g/mol
InChI Key: QDHUUJIREZEQMB-UHFFFAOYSA-N
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Description

1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that features an imidazole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation. The pyrrolidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the imidazole and phenyl rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of carboxamide to amine.

    Substitution: Introduction of various functional groups on the imidazole and phenyl rings.

Scientific Research Applications

1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide: shares structural similarities with other imidazole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of the imidazole and pyrrolidine rings, along with the specific substitution pattern on the phenyl rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(5-methyl-1H-imidazol-4-yl)methyl]-N-[3-(3-methylphenyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-16-6-3-7-18(12-16)19-8-4-9-20(13-19)26-23(28)22-10-5-11-27(22)14-21-17(2)24-15-25-21/h3-4,6-9,12-13,15,22H,5,10-11,14H2,1-2H3,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHUUJIREZEQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3CC4=C(NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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